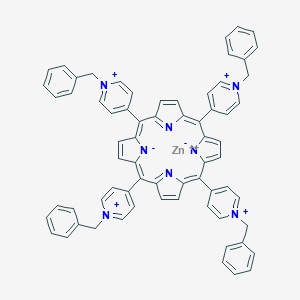
(3,4,5-Triacetyloxy-6-sulfanyloxan-2-yl)methyl acetate
Overview
Description
1-Thio-β-D-glucose 2,3,4,6-tetraacetate is a chemically modified glucose molecule where the hydroxyl groups at the 2nd, 3rd, 4th, and 6th positions are replaced with acetyl groups, and the oxygen atom in the glucose ring is replaced with a sulfur atom. This compound is significant in the field of medicinal chemistry as it serves as an intermediate for the synthesis of various pharmaceuticals, pesticides, and drug carriers .
Synthesis Analysis
The synthesis of 1-Thio-β-D-glucose 2,3,4,6-tetraacetate involves a multi-step reaction starting with α-D-glucose as the raw material. Initially, α-D-glucose is converted to 1,2,3,4,6-penta-O-acetyl-β-D-glucose through acetylation with acetic anhydride. Subsequently, phosphorus tribromide is used to prepare 2,3,4,6-tetra-O-acetyl-α-D-glucose. This intermediate is then reacted with thiourea to form a thiourea hydrogen bromide salt, which upon hydrolysis in the presence of a chloroform and water mixture with Na2S2O5, yields the final product, 1-Thio-β-D-glucose 2,3,4,6-tetraacetate. The structure of the final product is confirmed using techniques such as FTIR, elemental analysis, 1H NMR, and 13C NMR .
Molecular Structure Analysis
The molecular structure of 1-Thio-β-D-glucose 2,3,4,6-tetraacetate is characterized by the presence of acetyl groups at the 2nd, 3rd, 4th, and 6th positions of the glucose molecule and the substitution of the oxygen atom in the glucopyranose ring with a sulfur atom. The confirmation of the molecular structure is achieved through various spectroscopic methods, including FTIR, which provides information on the functional groups present, and NMR spectroscopy, which offers insights into the chemical environment of the hydrogen and carbon atoms within the molecule .
Chemical Reactions Analysis
The chemical reactivity of 1-Thio-β-D-glucose 2,3,4,6-tetraacetate is influenced by the acetyl and thio groups present in the molecule. These modifications make the compound a versatile intermediate for further chemical transformations. For instance, the acetyl groups can be involved in nucleophilic substitution reactions, and the thio group can participate in reactions typical of thioglycosides. The paper by Wolfrom and associates describes the preparation of D-glucose diethyl thioacetal tetraacetate, which is related to the compound and highlights the potential for acetyl group migrations and transformations into other glycosidic products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Thio-β-D-glucose 2,3,4,6-tetraacetate, such as solubility, melting point, and stability, are determined by its functional groups and molecular structure. The acetyl groups increase the compound's hydrophobicity compared to the parent glucose molecule, potentially affecting its solubility in organic solvents. The presence of the thio group may also influence the compound's stability and reactivity. However, specific physical and chemical property data are not provided in the abstracts reviewed .
Scientific Research Applications
Synthesis and Preparation
1-Thio-beta-D-glucose 2,3,4,6-tetraacetate is a compound that has been synthesized and prepared through various methods in scientific research. Shaw and Klibanov (1987) explored the enzymatic hydrolysis of glucose pentaacetate, leading to the accumulation of intermediate glucose esters, including glucose-2,3,4,6-tetraacetate (Shaw & Klibanov, 1987). Additionally, the preparation of various derivatives of 1-Thio-2-deoxy-β-D-glucose, which are structurally similar to 1-Thio-beta-D-glucose 2,3,4,6-tetraacetate, was demonstrated by Maki et al. (1965) (Maki, Nakamura, Tejima, & Akagi, 1965).
Carbohydrate Chemistry
In the field of carbohydrate chemistry, 1-Thio-beta-D-glucose 2,3,4,6-tetraacetate plays a significant role. For instance, Bertolini and Glaudemans (1970) worked with O-chloroacetyl derivatives of D-glucose, which are valuable tools in synthetic carbohydrate chemistry and closely relate to the chemical structure and reactivity of 1-Thio-beta-D-glucose 2,3,4,6-tetraacetate (Bertolini & Glaudemans, 1970).
Biochemical Applications
Biochemical studies have also utilized derivatives of 1-Thio-beta-D-glucose. Hellman et al. (1975) investigated the effects of thiol compounds, including 1-thio-D-glucose, on insulin release, highlighting the biochemical significance of thio-glucose compounds (Hellman, Idahl, Lernmark, Sehlin, & Täljedal, 1975). Additionally, the inhibitory effects of 1-thio-beta-D-glucose compounds on glycogen phosphorylase were studied by Watson et al. (1994), indicating their potential in enzyme regulation (Watson, Mitchell, Johnson, Son, Bichard, Orchard, Fleet, Oikonomakos, Leonidas, & Kontou, 1994).
Biotechnological and Industrial Use
In biotechnology and industry, derivatives of 1-Thio-beta-D-glucose have been applied in various ways. For example, Bankar et al. (2009) discussed the production and applications of glucose oxidase, an enzyme that catalyzes the oxidation of beta-D-glucose, a reaction closely related to the functionality of 1-Thio-beta-D-glucose 2,3,4,6-tetraacetate (Bankar, Bule, Singhal, & Ananthanarayan, 2009).
Mechanism of Action
Target of Action
1-Thio-beta-D-glucose tetraacetate is primarily used as a building block in the synthesis of various compounds . It has been used in the synthesis of aromatic glucosinolates with anti-inflammatory activity, as well as glucosylated poly(pentafluorostyrene) derivatives for coating magnetic iron oxide nanoparticles . It is also used as an inhibitor of the Maillard reaction between glucose and glycine .
Mode of Action
It is known to inhibit the maillard reaction, a chemical reaction between an amino acid and a reducing sugar, usually requiring the addition of heat . This reaction is a form of non-enzymatic browning which occurs in several food products.
Biochemical Pathways
1-Thio-beta-D-glucose tetraacetate is involved in the synthesis of aromatic glucosinolates, which are known for their anti-inflammatory activity . Glucosinolates are sulfur-containing compounds found in plants of the Brassica family, and their breakdown products are believed to have cancer-preventive effects. The compound is also used in the creation of glucosylated poly(pentafluorostyrene) derivatives for coating magnetic iron oxide nanoparticles .
Pharmacokinetics
Its solubility in water and chloroform suggests that it may have good bioavailability .
Result of Action
1-Thio-beta-D-glucose tetraacetate exhibits cytotoxicity in cells HeLa and human ocular lens epithelium CECH with IC50s of >250 and >200 μM . This suggests that the compound may have a moderate anticancer property.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-Thio-beta-D-glucose tetraacetate plays a significant role in biochemical reactions, particularly as an inhibitor of the Maillard reaction between glucose and glycine . This compound interacts with various enzymes and proteins, including those involved in glycosylation processes. The acetyl groups on the glucose molecule can be hydrolyzed by esterases, releasing the active thiol group, which can then participate in thiol-disulfide exchange reactions with proteins and enzymes. These interactions can modulate the activity of enzymes and affect protein function.
Cellular Effects
1-Thio-beta-D-glucose tetraacetate exhibits cytotoxic effects on various cell types. Studies have shown that it has moderate anticancer properties, with cytotoxicity observed in HeLa cells and human ocular lens epithelium cells . The compound influences cellular processes by interfering with cell signaling pathways and gene expression. It can induce oxidative stress and disrupt cellular metabolism, leading to cell death in certain cancer cell lines.
Molecular Mechanism
The molecular mechanism of 1-Thio-beta-D-glucose tetraacetate involves its interaction with biomolecules through its thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . The acetyl groups can be hydrolyzed, releasing the active thiol group, which can then participate in redox reactions. These interactions can alter the conformation and function of proteins, affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Thio-beta-D-glucose tetraacetate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time, especially in the presence of moisture and light . Long-term studies have shown that its cytotoxic effects on cells can vary, with prolonged exposure leading to increased cell death and changes in cellular function.
Dosage Effects in Animal Models
The effects of 1-Thio-beta-D-glucose tetraacetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects . Studies have shown that there is a threshold dose above which the compound’s cytotoxic effects become pronounced, leading to tissue damage and organ dysfunction. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
1-Thio-beta-D-glucose tetraacetate is involved in metabolic pathways related to glycosylation and redox reactions. The compound can be metabolized by esterases, releasing the active thiol group, which can then participate in thiol-disulfide exchange reactions . These reactions can affect the redox state of cells and influence metabolic flux. The compound’s interactions with enzymes and cofactors can also modulate metabolite levels and impact cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-Thio-beta-D-glucose tetraacetate is transported and distributed through various mechanisms. The compound can be taken up by cells via glucose transporters and distributed to different cellular compartments . Its localization and accumulation can be influenced by binding proteins and transporters that interact with the acetyl and thiol groups. These interactions can affect the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of 1-Thio-beta-D-glucose tetraacetate is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its activity and function can vary depending on its localization, with different effects observed in the cytoplasm, nucleus, and other organelles. The thiol group can interact with mitochondrial proteins, affecting mitochondrial function and cellular energy metabolism.
properties
IUPAC Name |
(3,4,5-triacetyloxy-6-sulfanyloxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9S/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18/h10-14,24H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOZKJGZNOBSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)S)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19879-84-6 | |
| Record name | NSC97032 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-thio-beta-D-glucose 2,3,4,6-tetraacetate in the synthesis of the gold complexes described in the paper?
A1: 1-thio-beta-D-glucose 2,3,4,6-tetraacetate (SRH) is used as a reagent to introduce a thiolate ligand (SR) to a gold(III) complex. Specifically, it reacts with the complex [(CQ)Au(Cl)(2)]Cl (where CQ is chloroquine) to form [(CQ)Au(Cl)(SR)(Et(2)O)]Cl []. This suggests that the researchers were interested in investigating the impact of modifying the gold(III) complex with a thiolate ligand on its antimalarial activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





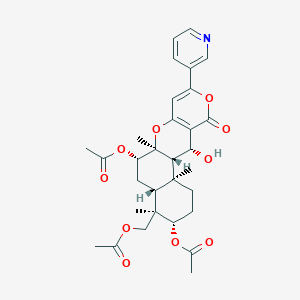
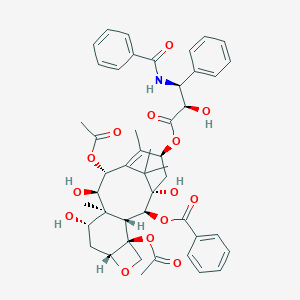
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)


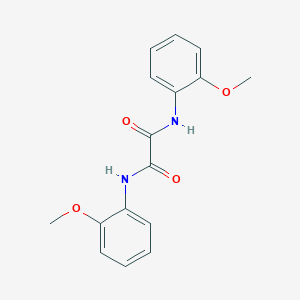
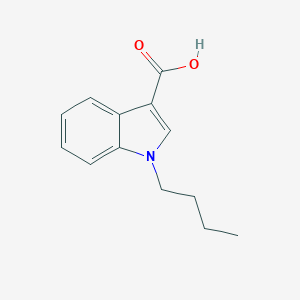
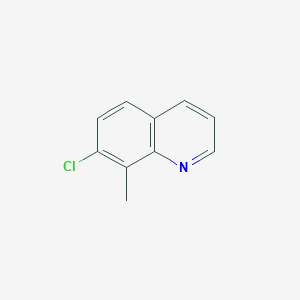
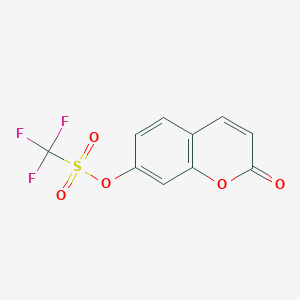
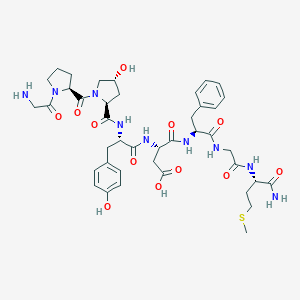
![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)
